tert-Butyl furan-2-yl(methyl)carbamate
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Overview
Description
tert-Butyl furan-2-yl(methyl)carbamate is an organic compound with the molecular formula C10H15NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a furan ring and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl furan-2-yl(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of furan-2-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl furan-2-yl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
tert-Butyl furan-2-yl(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl furan-2-yl(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The furan ring may also participate in π-π interactions with aromatic residues in biomolecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity.
tert-Butyl methyl(piperidin-4-yl)carbamate: Another carbamate with a different heterocyclic ring.
tert-Butyl (2-aminoethyl)carbamate: Contains an ethylamine group instead of a furan ring.
Uniqueness
tert-Butyl furan-2-yl(methyl)carbamate is unique due to the presence of both a furan ring and a carbamate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl N-(furan-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(12)11(4)8-6-5-7-13-8/h5-7H,1-4H3 |
InChI Key |
WUUTYYPNWJAIRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CO1 |
Origin of Product |
United States |
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